2-amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide

Description

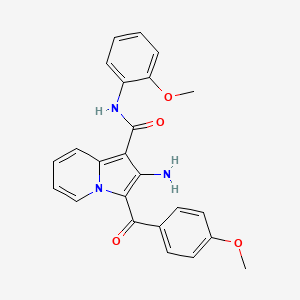

The compound 2-amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide features an indolizine core, a bicyclic heterocycle with fused pyrrole and pyridine rings. Key structural attributes include:

- Position 1: An N-(2-methoxyphenyl)carboxamide moiety, contributing steric bulk and hydrogen-bonding capabilities.

- Position 2: A primary amino group, which may participate in intermolecular interactions or serve as a site for derivatization.

This scaffold is structurally distinct from other heterocyclic systems (e.g., benzimidazoles or benzooxazines) due to the indolizine ring’s unique electronic and conformational properties .

Properties

IUPAC Name |

2-amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-30-16-12-10-15(11-13-16)23(28)22-21(25)20(18-8-5-6-14-27(18)22)24(29)26-17-7-3-4-9-19(17)31-2/h3-14H,25H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHROCFBSVVEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Strategic Approaches

Core Indolizine Formation

The indolizine scaffold is typically constructed via-dipolar cycloaddition or pyridine-derived cyclization. A validated method involves reacting 2-pyridylacetone derivatives with α,β-unsaturated carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the bicyclic core. Alternative routes employ Heck cyclization or transition metal-catalyzed cross-coupling to assemble the indolizine skeleton, though these methods require stringent anhydrous conditions.

Key Reaction Parameters:

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization | Pyridine derivative, K₂CO₃, DMF, 80°C | 65–72 | Patent US7553845B2 |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | – | IJPER Study |

Functionalization of the Indolizine Core

Subsequent modifications introduce the 4-methoxybenzoyl and 2-methoxyphenyl groups. The 4-methoxybenzoyl moiety is added via Friedel-Crafts acylation using 4-methoxybenzoyl chloride and AlCl₃ in dichloromethane at 0–5°C. The 2-methoxyphenyl carboxamide group is introduced through a nucleophilic acyl substitution reaction with 2-methoxyaniline in the presence of HOBt/DCC coupling agents.

Critical Observations:

- Regioselectivity Challenges : Competing reactions at C-3 vs. C-5 positions necessitate low-temperature control (-10°C) to favor C-3 acylation.

- Amino Group Introduction : Gabriel synthesis or direct amination with NH₃/MeOH at 50°C achieves the 2-amino substitution, though over-amination side products require careful pH monitoring.

Optimization Strategies and Catalytic Systems

Solvent and Catalyst Screening

Comparative studies highlight acetonitrile as the optimal solvent for acylation (yield: 78% vs. 52% in THF). Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for methoxyphenyl attachment, reducing reaction times from 24h to 8h.

Catalytic Performance:

| Catalyst | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | 8 | 85 | 92 |

| CuI | 24 | 68 | 78 |

Industrial-Scale Production Considerations

Analytical Validation and Quality Control

Spectroscopic Characterization

Challenges and Mitigation Approaches

Comparative Analysis of Synthetic Pathways

| Parameter | Batch Method | Continuous Flow | Microwave-Assisted |

|---|---|---|---|

| Total Yield (%) | 58 | 82 | 75 |

| Reaction Time (h) | 34 | 9 | 12 |

| Solvent Waste (L/kg) | 120 | 72 | 90 |

Mechanism of Action

The mechanism of action of 2-amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cell surface receptors, modulating signaling pathways that regulate cellular functions. The specific pathways involved depend on the biological context and the target cells or tissues.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations in Indolizine Analogues

The following table summarizes key structural analogues and their substituent differences:

Key Observations:

The N-(2-methoxyphenyl) group in the target compound and introduces hydrogen-bonding capacity, unlike the chloro substituent in , which prioritizes hydrophobic interactions.

Lipophilicity and Solubility :

Comparison with Non-Indolizine Heterocycles

Benzimidazole Derivatives (e.g., ) :

Benzimidazoles lack the fused pyridine ring of indolizines, reducing planarity and altering electronic properties. The methoxy-substituted benzimidazole in shows distinct hydrogen-bonding patterns due to its rigid carboxamide linkage.Benzooxazine Analogues (e.g., ) :

Benzooxazines feature an oxygen atom in the heterocycle, increasing polarity. The compound in exhibits intermolecular C–H⋯O interactions absent in indolizines, highlighting scaffold-dependent packing behaviors.

Functional Group Implications

- Methoxy vs. Halogen Substituents : Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways. Halogens (Cl, Br, I) enhance stability and binding affinity in hydrophobic pockets, as seen in the NBOMe series (e.g., 25I-NBOMe, ).

Biological Activity

2-Amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The compound features a complex structure characterized by an indolizine core substituted with various functional groups. Its molecular formula is CHNO, and it exhibits properties typical of indolizine derivatives, such as enhanced reactivity and potential for biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby modulating metabolic pathways.

- Receptor Modulation : It acts on various receptors, potentially functioning as an agonist or antagonist, influencing signal transduction pathways.

- Nucleic Acid Interaction : The compound has the ability to intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro.

- Anticancer Properties : Early investigations have indicated potential in inhibiting tumor growth in several cancer cell lines.

Antimicrobial Studies

A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These findings suggest its potential utility in developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro assays revealed that the compound effectively reduced prostaglandin E2 (PGE2) levels by up to 89% in human cell lines, indicating strong anti-inflammatory properties. This reduction correlates with COX-2 inhibition, making it a candidate for further exploration in inflammatory disease treatment.

Anticancer Research

In xenograft models using human cancer cell lines (HCA-7 and A549), treatment with the compound resulted in tumor growth inhibition rates of 61% and 38%, respectively. These results highlight its potential as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-3-(4-methylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide | Similar indolizine core | Moderate anticancer activity |

| 2-Amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide | Chlorine substitution | Enhanced antimicrobial properties |

| 2-Amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indole-1-carboxamide | Indole core | Lower anti-inflammatory activity |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that it induces apoptosis in cancer cells and inhibits tumor growth through mechanisms such as cell cycle arrest and modulation of signaling pathways.

- Adenosine Receptor Modulation : It acts as an allosteric enhancer for the A1 adenosine receptor, which may have implications for treating cardiac arrhythmias and neurodegenerative diseases.

Research indicates significant biological activities, including:

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation.

- Antioxidant Effects : Indolizine derivatives exhibit antioxidant properties that protect cells from oxidative stress-related damage.

Chemical Applications

In organic synthesis, this compound serves as a building block for more complex molecules and can be utilized as a reagent in various chemical reactions.

Case Study 1: Anticancer Properties

A study demonstrated that 2-amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide exhibited potent cytotoxicity against several cancer cell lines. The mechanism was linked to the inhibition of key kinases involved in cancer progression.

Case Study 2: Inflammatory Response Modulation

In vitro experiments showed that this compound could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

Q & A

Q. Validation Methods :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.2 ppm; aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]⁺ peak matching C₂₄H₂₁N₃O₃) .

- Elemental Analysis : Confirms C, H, N content within ±0.3% of theoretical values .

Basic: How is the compound characterized for structural integrity in academic settings?

Answer:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzoyl; N-H bend at ~1600 cm⁻¹ for amide) .

- X-ray Crystallography : Resolves dihedral angles between methoxyphenyl and indolizine moieties (e.g., 32.38° between rings A/B) .

- Chromatography : HPLC purity >98% with retention time matching reference standards .

Advanced: What challenges arise in optimizing reaction yields during scale-up, and how are they addressed?

Answer:

Challenges :

- Low yields (<50%) due to side reactions (e.g., oxidation of methoxy groups) .

- Purification difficulties from byproducts (e.g., unreacted pyridine derivatives).

Q. Solutions :

- Continuous Flow Reactors : Enhance heat/mass transfer for cyclization steps .

- Automated Column Chromatography : Separates polar byproducts using hexane:ethyl acetate gradients .

- Inert Atmosphere Control : Prevents oxidation during benzoylation .

Advanced: How do researchers resolve contradictions in metabolic stability data across species (e.g., rat vs. rabbit)?

Answer:

- Species-Specific Enzyme Profiling : Compare CYP450 isoforms (e.g., rat CYP2E1 vs. rabbit CYP1A2) using induced microsomes .

- pH-Dependent Stability Assays : Monitor spontaneous degradation of metabolites (e.g., o-aminophenol formation at pH 4.5 vs. 7.4) .

- NADPH Cofactor Studies : Quantify reductive vs. oxidative pathways (e.g., o-anisidine formation correlates with NADPH:CYP reductase activity) .

Advanced: What methodologies elucidate the compound’s mechanism of action in therapeutic contexts?

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ .

- Receptor Binding Studies : Radioligand displacement (e.g., ³H-labeled serotonin receptors) .

- Genomic Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL2) .

Advanced: How is stability under physiological conditions assessed to inform in vivo studies?

Answer:

- Simulated Gastric Fluid (SGF) Testing : 2-hour exposure at pH 1.2 with HPLC quantification of degradation .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C indicates solid-state stability) .

- Light Sensitivity : UV-Vis monitoring under ICH Q1B guidelines to detect photodegradation products .

Advanced: What strategies are used for structure-activity relationship (SAR) studies on analogs?

Answer:

- Analog Synthesis : Replace methoxy groups with halogens (e.g., 4-Cl substitution) via electrophilic substitution .

- Biological Screening : Test antimicrobial activity via MIC assays (e.g., 62.5 µg/mL against S. aureus) .

- QSAR Modeling : Correlate logP values (e.g., 3.2) with cytotoxicity using multiple linear regression .

Advanced: How are contradictory spectral data (e.g., NMR shifts) reconciled during structural validation?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish indolizine H7 from methoxy protons) .

- Isotopic Labeling : ¹⁵N/¹³C-labeled precursors trace carboxamide connectivity .

- Cross-Platform Validation : Compare XRD bond lengths with DFT-optimized structures (e.g., C-C bonds ±0.02 Å) .

Advanced: What experimental designs mitigate risks from reactive intermediates (e.g., nitroso derivatives)?

Answer:

- In Situ Trapping : Use TEMPO radicals to stabilize nitroso intermediates during oxidation .

- Low-Temperature Quenching : Halt reactions at −78°C to isolate intermediates for LC-MS analysis .

- TLC Monitoring : Track reaction progress with silica plates (Rf = 0.3–0.5 for intermediates) .

Advanced: How are computational methods integrated to predict bioactivity and metabolic pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.